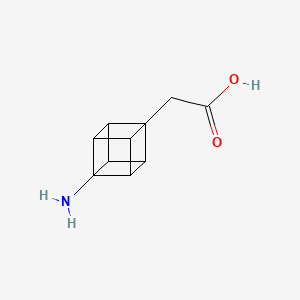
(1-Amino-cuban-4-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-aminocuban-1-yl)acetic acid is a unique organic compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminocuban-1-yl)acetic acid typically involves the cubane framework’s functionalization. One common method includes the reaction of cubane derivatives with appropriate reagents to introduce the amino and acetic acid groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of 2-(4-aminocuban-1-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-aminocuban-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(4-aminocuban-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex cubane derivatives.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-aminocuban-1-yl)acetic acid involves its interaction with specific molecular targets. The cubane structure allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(cuban-1-yl)acetic acid
- (S)-2-Amino-2-(cuban-1-yl)acetic acid
- ®-2-Amino-2-(cuban-1-yl)acetic acid
- (2R)-2-Amino-2-(cuban-1-yl)acetic acid hydrochloride
Uniqueness
2-(4-aminocuban-1-yl)acetic acid is unique due to its specific functional groups and the cubane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring stable and structurally diverse compounds .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(4-aminocuban-1-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c11-10-6-3-7(10)5-8(10)4(6)9(3,5)1-2(12)13/h3-8H,1,11H2,(H,12,13) |
Clave InChI |
UJXKKJRJHHWVTD-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C12C3C4C1C5C2C3C45N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)
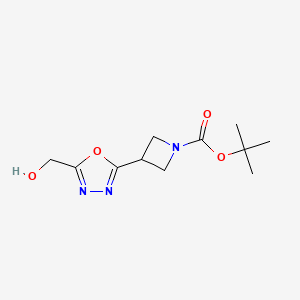
![(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide](/img/structure/B15123098.png)
![N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123101.png)
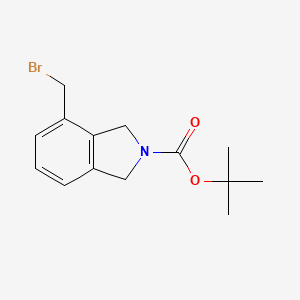
![4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione](/img/structure/B15123109.png)
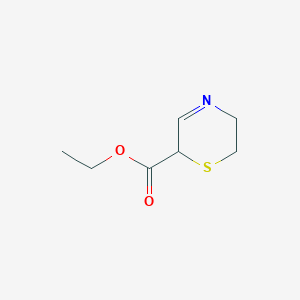

![3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15123136.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15123160.png)
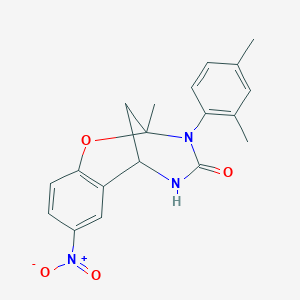
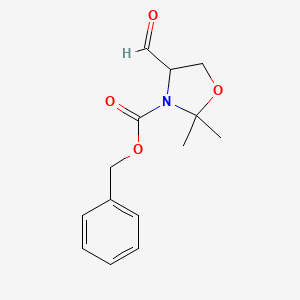
![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
